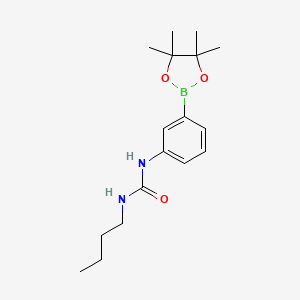

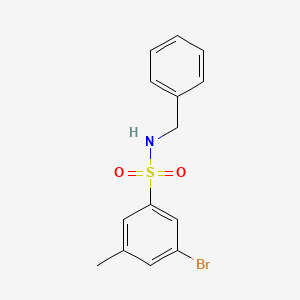

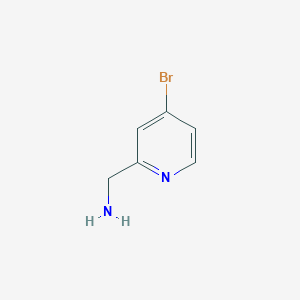

![molecular formula C11H17NO2 B1373187 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1181405-27-5](/img/structure/B1373187.png)

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol” is C12H19NO2 . The exact mass is 209.141578849 g/mol and the molecular weight is 209.28 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol” include a topological polar surface area of 41.5 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 6 .Scientific Research Applications

Cardioselectivity and Beta-Adrenoceptor Blocking Agents

Research by Rzeszotarski et al. (1983) investigated the cardioselectivity of beta-adrenoceptor blocking agents, including derivatives of 1-(aralkylamino)-3-(aryloxy)propan-2-ols. This study highlighted the importance of the amino group substituent in determining the binding and selectivity of these compounds for cardiac muscle and lung membrane preparations, demonstrating the potential of such compounds in cardioselective therapies (Rzeszotarski et al., 1983).

Metal-Free Synthesis of Polysubstituted Pyrroles

Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives using compounds such as 2-((4-methoxyphenyl)amino)-1-(thiophen-2-yl)ethan-1-one, which are related to the structure of 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol. This research is significant in green chemistry, providing an efficient way to synthesize complex organic compounds in an environmentally friendly manner (Kumar, Rāmānand, & Tadigoppula, 2017).

Synthesis of Cyclic Polyamines

Cassimjee, Marin, and Berglund (2012) explored the synthesis of cyclic polyamines using enzymatic methods, starting from materials like 3-amino-propan-1-ol. This research contributes to the development of multifunctional polycationic polyamines, which have applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Enantioselective Addition Catalyzed by Amino Alcohols

Asami et al. (2015) conducted research on the enantioselective addition of diethylzinc to aldehydes, catalyzed by amino alcohols derived from (R)-1-phenylethylamine. The study highlights the potential of amino alcohols in catalyzing reactions that produce chiral secondary alcohols, an important process in pharmaceutical synthesis (Asami et al., 2015).

Synthesis and DNA Interaction Studies

Kurt et al. (2020) synthesized novel Schiff base ligands from components including 1-(4-{[(3-hydroxynaphthalen-2-yl)methylidene]amino}phenyl)ethan-1-one, closely related to 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol. Their research focused on DNA binding properties and potential as drug candidates, showcasing the relevance of such compounds in biomedical research (Kurt, Temel, Atlan, & Kaya, 2020).

properties

IUPAC Name |

2-amino-1-(4-propan-2-yloxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-9(4-6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXSKTDBYAVWAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

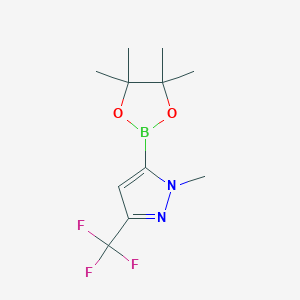

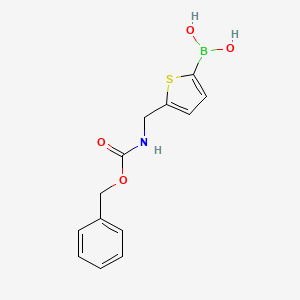

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)

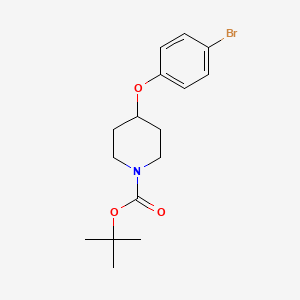

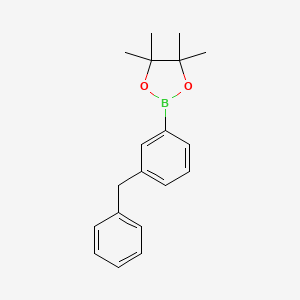

![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)

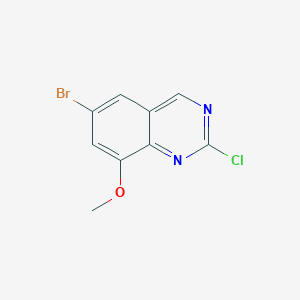

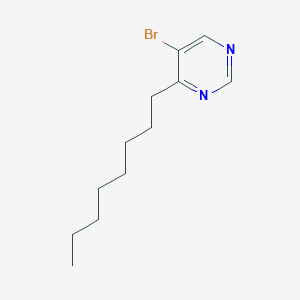

![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)